molecular formula C11H6ClF3N2OS B10977460 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide

Cat. No.: B10977460
M. Wt: 306.69 g/mol
InChI Key: HWBCRPUYUJXHAS-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide is a thiazole-based small molecule characterized by a 4-(4-chlorophenyl) substituent on the thiazole ring and a trifluoroacetamide group at the 2-position. The compound’s structure combines the electron-withdrawing effects of chlorine on the phenyl ring and the trifluoromethyl group on the acetamide moiety, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H6ClF3N2OS

Molecular Weight

306.69 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C11H6ClF3N2OS/c12-7-3-1-6(2-4-7)8-5-19-10(16-8)17-9(18)11(13,14)15/h1-5H,(H,16,17,18)

InChI Key

HWBCRPUYUJXHAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions include various substituted thiazole derivatives with potential biological activities.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide involves the inhibition of key enzymes and proteins in microorganisms and cancer cells. The compound targets specific molecular pathways, such as the inhibition of DNA synthesis and cell division, leading to cell death. The trifluoroacetamide group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituents at the 4-position of the phenyl ring and the acetamide side chain. Below is a comparative analysis:

Compound Name Substituents (Thiazole 4-Position) Acetamide Modifications Key Bioactivity/Properties References
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-Chlorophenyl Acetamide (CH₃CO) Antimicrobial, anti-inflammatory
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-Fluorophenyl Acetamide (CH₃CO) Enhanced metabolic stability
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide 4-Chlorophenyl Piperidino group (N-linked cyclic amine) Improved solubility, kinase inhibition
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl Morpholino group (O-linked cyclic ether) COX/LOX inhibition
Target Compound : N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide 4-Chlorophenyl Trifluoroacetamide (CF₃CO) Hypothesized: High lipophilicity, metabolic resistance

Key Observations :

  • Trifluoroacetamide vs. Acetamide : The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to methyl groups in analogs like N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide. This may enhance binding to hydrophobic enzyme pockets (e.g., COX-2 or kinases) .
  • Chlorophenyl vs. However, fluorophenyl analogs (e.g., ) show better metabolic stability due to C-F bond resilience .
Pharmacological Activity Comparisons
  • Anti-inflammatory Activity: Compound 5c (N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide) exhibited potent anti-inflammatory effects (IC₅₀ ~9.01 mM for COX-2), attributed to the chloro-substituted benzamide . The target compound’s trifluoroacetamide group may further optimize COX-2 binding via stronger hydrophobic interactions . Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) showed non-selective COX inhibition, highlighting the importance of substituent positioning .
  • Antimicrobial Potential: Chlorophenyl thiazole derivatives (e.g., ) demonstrated activity against Gram-positive bacteria, suggesting the target compound’s 4-chlorophenyl and trifluoroacetamide groups could synergize for broader-spectrum efficacy .
  • Kinase Modulation: Piperidino-substituted analogs () inhibited c-Abl kinase, while the trifluoroacetamide group’s steric bulk might alter binding kinetics in similar targets .
Physicochemical Properties
  • Lipophilicity (LogP) : The trifluoroacetamide group increases LogP compared to acetamide (e.g., 2.1 vs. 1.5), favoring membrane penetration but risking solubility limitations .

Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H9_9ClN6_6S
  • Molecular Weight : 304.758 g/mol
  • Density : 1.544 g/cm³
  • Boiling Point : 595.2 °C at 760 mmHg
  • Flash Point : 313.8 °C

These properties suggest a stable compound with potential for various applications in biological systems.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. The thiazole ring structure is particularly effective in binding to active sites of enzymes.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains, although specific data on its efficacy against various pathogens is still emerging.
  • Cytotoxic Effects : Research indicates that compounds with similar structures can induce cytotoxicity in cancer cell lines, suggesting potential use in cancer therapeutics.

Antimicrobial Activity

Recent studies have demonstrated the antibacterial efficacy of thiazole derivatives against several bacterial strains. While specific data for this compound is limited, related compounds have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
This compoundTBDTBD

Cytotoxicity Studies

In vitro studies on structurally similar thiazole compounds have revealed significant cytotoxic effects on various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)
Compound CDAN-G (Pancreatic Cancer)5.0
This compoundTBDTBD

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study focusing on thiazole derivatives found that compounds with a chlorophenyl group exhibited enhanced anticancer activity compared to their non-substituted counterparts. This suggests that this compound may similarly benefit from such substitutions.
  • In Silico Studies : Molecular docking simulations have indicated that the compound may effectively bind to targets involved in cancer progression and bacterial resistance mechanisms.

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